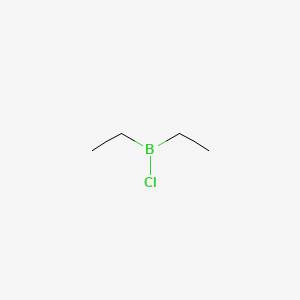
Chlorodiethylborane
Overview
Description
Chlorodiethylborane is an organoboron compound with the chemical formula C4H10BCl. It is a liquid at room temperature with a boiling point of 78.5°C and a melting point of -84.5°C . This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Chlorodiethylborane can be synthesized through several methods. One common synthetic route involves the reaction of diethylborane with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product . Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Chlorodiethylborane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: This compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chlorodiethylborane has several applications in scientific research:
Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways.
Mechanism of Action
The mechanism by which chlorodiethylborane exerts its effects involves its ability to form stable bonds with carbon and other elements. This is facilitated by the boron atom’s electron-deficient nature, which allows it to act as a Lewis acid and accept electron pairs from other molecules. This property is exploited in various chemical reactions, including cross-coupling reactions where it helps form new carbon-carbon bonds .
Comparison with Similar Compounds
Chlorodiethylborane can be compared with other organoboron compounds such as:
Triethylborane: Similar in structure but with three ethyl groups instead of two and a chlorine atom.
Borane-tetrahydrofuran complex: Used in similar reactions but has different reactivity due to the presence of tetrahydrofuran.
Boronic acids: These compounds have a hydroxyl group attached to the boron atom and are widely used in organic synthesis.
This compound is unique due to its specific reactivity and the presence of a chlorine atom, which can be substituted in various reactions, making it a versatile reagent in chemical synthesis.
Properties
IUPAC Name |
chloro(diethyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BCl/c1-3-5(6)4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJQLUNGZQZONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201223 | |
| Record name | Chlorodiethylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5314-83-0 | |
| Record name | Chlorodiethylborane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005314830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorodiethylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















